molecular formula C16H19N3O B7588739 (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone

(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone

Cat. No. B7588739
M. Wt: 269.34 g/mol
InChI Key: AMXRLTBXOILVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone, also known as MPPP, is a synthetic compound that has been studied for its potential applications in scientific research. MPPP is a member of the piperidine class of compounds and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. Specifically, (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone has been shown to have potential as a tool for studying the dopamine system in the brain, which is involved in a range of neurological and psychiatric disorders.

Mechanism of Action

(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone has been shown to act as a dopamine transporter inhibitor, meaning that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on brain function and behavior.
Biochemical and Physiological Effects:
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and altered reward processing. These effects are thought to be mediated by the drug's actions on the dopamine system in the brain.

Advantages and Limitations for Lab Experiments

One advantage of (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone is its potential as a tool for studying the dopamine system in the brain. However, there are also limitations to its use in lab experiments, including its potential for abuse and its potential to produce neurotoxic effects.

Future Directions

There are a number of potential future directions for research on (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone, including further studies on its mechanism of action, its potential as a therapeutic agent for neurological and psychiatric disorders, and its potential as a tool for studying the dopamine system in the brain. Additionally, further research is needed to fully understand the potential risks and limitations associated with the use of (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone in scientific research.

Synthesis Methods

(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperidine with (5-methyl-1H-pyrazol-4-yl)carbonyl chloride in the presence of a base. Other methods include the reaction of 4-phenylpiperidine with (5-methyl-1H-pyrazol-4-yl)acetic acid followed by dehydration with thionyl chloride.

properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-15(11-17-18-12)16(20)19-9-7-14(8-10-19)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXRLTBXOILVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone

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